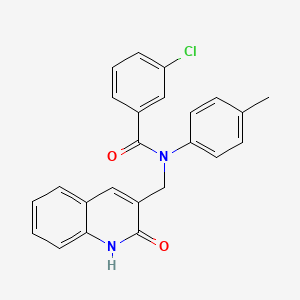
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CQBT and is a derivative of quinoline.
Mechanism of Action
The mechanism of action of CQBT involves the inhibition of DNA synthesis and cell division. It has been shown to bind to DNA and prevent the replication of cancer cells. CQBT also inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
CQBT has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. CQBT has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using CQBT in lab experiments include its high purity and stability, ease of synthesis, and low cost. However, the limitations of using CQBT include its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of CQBT. These include the optimization of its synthesis method, the identification of its molecular targets, and the development of new derivatives with improved properties. CQBT can also be studied for its potential use in drug delivery systems and as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, CQBT is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of CQBT and its derivatives in various fields.
Synthesis Methods
The synthesis of CQBT involves the reaction of 2-hydroxy-3-formylquinoline with p-toluidine and 3-chlorobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by a series of steps. The yield of CQBT is around 60-70%, and the purity can be increased by recrystallization.
Scientific Research Applications
CQBT has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. CQBT has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-9-11-21(12-10-16)27(24(29)18-6-4-7-20(25)14-18)15-19-13-17-5-2-3-8-22(17)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFJHFHGHQUQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


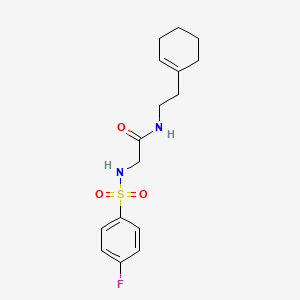
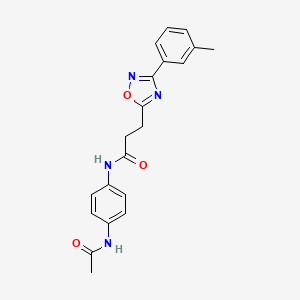




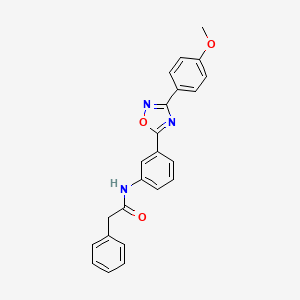
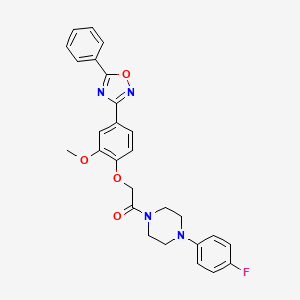
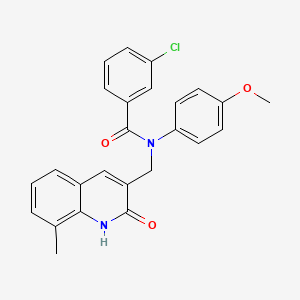
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)


